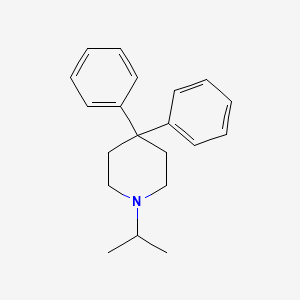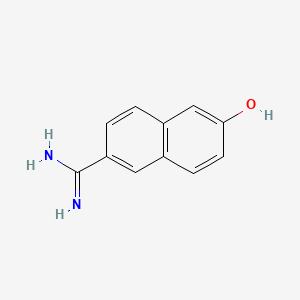
6-Amidino-2-naphtol
Vue d'ensemble
Description
6-Amidino-2-naphthol is a chemical compound that is commonly used in scientific research due to its unique properties. It is a naphthol derivative that has an amidino group attached to it, which makes it an important compound for various biochemical and physiological studies.
Applications De Recherche Scientifique
Biochimie : Inhibition enzymatique
Le 6-Amidino-2-naphtol est utilisé comme inhibiteur en recherche biochimique, en particulier dans l'étude des sérine protéases. Il a été démontré qu'il inhibait des enzymes comme la matriptase et la tryptase, qui sont impliquées dans divers processus physiologiques {svg_1}.
Pharmacologie : Développement d'agents thérapeutiques
En recherche pharmacologique, le this compound sert d'intermédiaire clé dans la synthèse du mésylate de nafamostat, un anticoagulant puissant et un inhibiteur de la protéase. Ce composé a un potentiel thérapeutique dans le traitement de conditions comme la pancréatite et la coagulation intravasculaire disséminée {svg_2}.
Synthèse chimique : Composé intermédiaire
Ce composé est utilisé en synthèse chimique comme intermédiaire pour la production de diverses molécules complexes. Son groupe amidino est particulièrement utile dans la synthèse de produits pharmaceutiques et d'autres composés biologiquement actifs {svg_3}.
Chimie analytique : Estimation fluorométrique
La capacité du this compound à se libérer lors de l'interaction enzymatique le rend précieux en chimie analytique pour l'estimation fluorométrique des concentrations de sites actifs dans les préparations enzymatiques, améliorant ainsi la compréhension de la cinétique enzymatique {svg_4}.
Safety and Hazards
Orientations Futures
While specific future directions for 6-Amidino-2-naphthol were not found in the search results, it is noted that it is a major metabolite of the serine-protease inhibitor Nafamostat mesylate , which is used in the treatment of acute pancreatitis . This suggests potential applications in medical and pharmaceutical research.
Mécanisme D'action
Target of Action
6-Amidino-2-naphthol primarily targets several serine proteases, including thrombin, Xa, and XIIa . These proteases play a crucial role in various physiological processes, such as coagulation and fibrinolytic systems, the kallikrein–kinin system, and the complement system .
Mode of Action
The compound interacts with its targets by inhibiting their activity. Specifically, 6-Amidino-2-naphthol suppresses potassium influx in erythrocytes by inhibiting a Na-K ATPase dependent pathway .
Biochemical Pathways
The affected pathways primarily involve the regulation of potassium levels within the body. By inhibiting potassium influx in erythrocytes, 6-Amidino-2-naphthol can influence the balance of potassium in the body .
Pharmacokinetics
It is known that the compound is a metabolite of nafamostat , a synthetic serine protease inhibitor. Nafamostat has a multiexponential decline in plasma with an average elimination half-life (t 1/2) of 1.39 hours . The average oral bioavailability of Nafamostat is between 0.95% and 1.59% .
Result of Action
The primary result of 6-Amidino-2-naphthol’s action is the suppression of potassium influx in erythrocytes . This can lead to changes in potassium levels within the body, potentially influencing various physiological processes.
Analyse Biochimique
Biochemical Properties
6-Amidino-2-naphthol plays a significant role in biochemical reactions, particularly as an N-terminal derivatization reagent for improving peptide fragmentation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine proteases such as urokinase-type plasminogen activator (uPA). The interaction involves the hydrolysis of nafamostat mesylate, resulting in the release of 6-Amidino-2-naphthol . This interaction is crucial as it helps in understanding the inhibitory mechanisms of serine protease inhibitors.
Cellular Effects
6-Amidino-2-naphthol affects various types of cells and cellular processes. It has been observed to suppress potassium influx in erythrocytes by inhibiting a Na-K ATPase dependent pathway . This suppression can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, 6-Amidino-2-naphthol, as a metabolite of nafamostat mesylate, has been shown to impact the stability of the canonical catalytic triad conformation in serine proteases, thereby affecting their activity .
Molecular Mechanism
The molecular mechanism of 6-Amidino-2-naphthol involves its interaction with biomolecules, particularly enzymes. It binds to the specific pocket of urokinase-type plasminogen activator (uPA), disrupting the stable canonical catalytic triad conformation . This binding interaction inhibits the activity of the enzyme, providing a structural basis for the development of serine protease inhibitors. The hydrolysis of nafamostat mesylate by uPA results in the release of 6-Amidino-2-naphthol, which further interacts with the enzyme, highlighting its role in enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amidino-2-naphthol can change over time. Studies have shown that it is stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . The stability and degradation of 6-Amidino-2-naphthol are crucial factors to consider in in vitro and in vivo studies, as they can influence the outcomes of biochemical experiments.
Dosage Effects in Animal Models
The effects of 6-Amidino-2-naphthol vary with different dosages in animal models. High doses of nafamostat mesylate, which releases 6-Amidino-2-naphthol upon hydrolysis, have been shown to cause toxic effects in animal models . These effects include suppression of potassium influx in erythrocytes and inhibition of Na-K ATPase dependent pathways . Understanding the dosage effects is essential for determining the safe and effective use of 6-Amidino-2-naphthol in research and therapeutic applications.
Metabolic Pathways
6-Amidino-2-naphthol is involved in metabolic pathways that include its interaction with enzymes such as urokinase-type plasminogen activator (uPA). The hydrolysis of nafamostat mesylate by uPA results in the release of 6-Amidino-2-naphthol, which then interacts with the enzyme, inhibiting its activity . This interaction highlights the role of 6-Amidino-2-naphthol in metabolic pathways related to enzyme inhibition and regulation.
Transport and Distribution
The transport and distribution of 6-Amidino-2-naphthol within cells and tissues involve its interaction with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for determining the bioavailability and efficacy of 6-Amidino-2-naphthol in biochemical applications.
Subcellular Localization
6-Amidino-2-naphthol is localized in specific subcellular compartments, which affects its activity and function. It has been shown to bind to the specific pocket of urokinase-type plasminogen activator (uPA), influencing the enzyme’s activity . The subcellular localization of 6-Amidino-2-naphthol is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Propriétés
IUPAC Name |
6-hydroxynaphthalene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSSXOMKDEKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973765 | |
| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58200-88-7 | |
| Record name | 6-Amidino-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Amidino-2-naphthol exert its inhibitory effects, and what are the downstream consequences?
A1: 6-Amidino-2-naphthol acts as a leaving group in protease inhibitors like nafamostat mesilate (FUT-175). [, ] These inhibitors, often esters of 6-amidino-2-naphthol and another pharmacologically active molecule, are hydrolyzed by carboxyl-esterases in vivo. [] While the intact molecules exhibit strong inhibitory effects against various proteases, it's crucial to note that 6-amidino-2-naphthol itself displays significantly weaker inhibitory activity compared to the parent compound. [, ] This difference in potency suggests a mechanism where the intact molecule, rather than the liberated 6-amidino-2-naphthol, is primarily responsible for the observed protease inhibition.
Q2: Could you provide the molecular formula and weight of 6-Amidino-2-naphthol?
A2: The molecular formula of 6-Amidino-2-naphthol is C11H10N2O, and its molecular weight is 186.21 g/mol.
Q3: What can you tell us about the stability of 6-Amidino-2-naphthol in aqueous solutions?
A3: In aqueous solutions, 6-Amidino-2-naphthol, particularly as part of the compound FUT-187, undergoes hydrolysis to form 4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and 6-Amidino-2-naphthol. [] This hydrolysis follows pseudo-first-order kinetics. Notably, acidic conditions between pH 2 and pH 3 enhance the stability of FUT-187, while exposure to xenon light leads to its decomposition, yielding IABA, 6-Amidino-2-naphthol, and a benzophenone derivative. []
Q4: What insights do we have into the pharmacokinetic properties of 6-Amidino-2-naphthol, particularly its absorption, distribution, metabolism, and excretion?
A4: Studies using radiolabeled 6-Amidino-2-naphthol, as part of FUT-187, have revealed crucial information about its pharmacokinetic profile. Following oral administration in rats, the compound exhibits higher blood levels of radioactivity compared to its counterpart IABA within FUT-187. [] This suggests that FUT-187 is readily hydrolyzed in vivo, and the 6-Amidino-2-naphthol moiety might be more readily absorbed. Distribution studies show a high affinity for tissues like the liver, kidney, lung, and pancreas, with concentrations significantly exceeding those observed in blood. [] The compound undergoes metabolism primarily through conjugation, with glucuronide metabolites identified in urine. [, ] Excretion occurs mainly through the fecal route, indicating significant biliary elimination. [, ] Importantly, no significant accumulation in tissues was observed, even after repeated dosing. []
Q5: Have there been any studies investigating the toxicological profile and safety aspects of 6-Amidino-2-naphthol?
A6: While detailed toxicological data specifically for 6-Amidino-2-naphthol might be limited, it's important to recognize that this compound is a metabolite of drugs like nafamostat mesilate, which has a known safety and tolerability profile. [] Investigating the potential toxicity of 6-Amidino-2-naphthol, particularly in comparison to its parent compounds, could offer valuable insights. This evaluation might involve assessing its effects on various organ systems and evaluating potential long-term consequences.
Q6: How is 6-Amidino-2-naphthol typically analyzed and quantified in various matrices?
A7: While specific analytical methods for 6-Amidino-2-naphthol are not extensively detailed in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, are employed for its detection and quantification. These methods offer the sensitivity and selectivity needed to analyze 6-Amidino-2-naphthol in complex biological matrices. Validating these analytical methods to ensure accuracy, precision, and specificity is critical for reliable data interpretation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


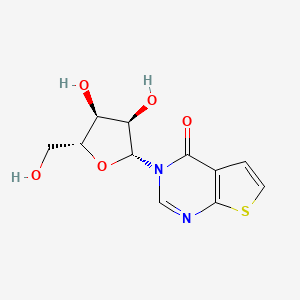
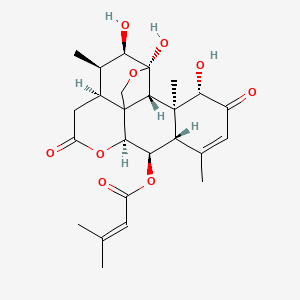

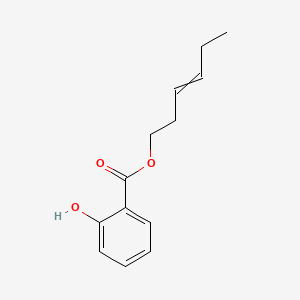
![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)



